molecular formula C25H38O3 B1233636 Thorectandrol D

Thorectandrol D

Cat. No.: B1233636
M. Wt: 386.6 g/mol
InChI Key: CJOXXTDBRYSHFY-DKOGYBRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thorectandrol D is a marine-derived sesterterpene isolated from the sponge genus Thorectandra. Sesterterpenes, a subclass of terpenoids, are notable for their 25-carbon skeletons and diverse biological activities, including cytotoxicity against cancer cell lines . This compound likely shares structural and functional similarities with its analogs, though further empirical validation is required.

Properties

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

3-[(E,1S)-6-[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-1-hydroxy-4-methylhex-3-enyl]-2H-furan-5-one

InChI

InChI=1S/C25H38O3/c1-17(9-10-21(26)20-15-23(27)28-16-20)11-13-24(4)19(3)12-14-25(5)18(2)7-6-8-22(24)25/h9,15,19,21-22,26H,2,6-8,10-14,16H2,1,3-5H3/b17-9+/t19-,21-,22-,24+,25+/m0/s1

InChI Key

CJOXXTDBRYSHFY-DKOGYBRPSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC/C(=C/C[C@@H](C3=CC(=O)OC3)O)/C)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCC(C3=CC(=O)OC3)O)C)CCCC2=C)C

Synonyms

thorectandrol D

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key attributes of Thorectandrol D’s closest analogs and related compounds, based on available evidence:

Compound Source Structural Features Bioactivity Mechanistic Insights
Thorectandrol A Thorectandra sp. sponge Polycyclic sesterterpene with defined stereochemistry via NMR and CD analysis Inhibits MALME-3M (melanoma) and MCF-7 (breast) cancer cells (IC₅₀: 30–40 µg/mL) Likely targets cellular proliferation pathways; exact mechanism understudied.
Thorectandrol B Thorectandra sp. sponge Structural isomer of A with minor stereochemical variations Similar cytotoxicity profile to Thorectandrol A Potential synergy with other terpenoids in apoptosis induction.
Palauolol Marine sponge Known sesterterpene with a distinct oxygenated backbone Cytotoxic activity against cancer cell lines May interfere with mitochondrial membrane potential.

Structural and Functional Differentiation

  • Thorectandrols A vs. B: While both exhibit nearly identical cytotoxicity, their stereochemical differences (evidenced by NOE and CD data) suggest divergent binding affinities to cellular targets .

Toxicogenomic Context

The Comparative Toxicogenomics Database (CTD) highlights the importance of chemical synonyms and literature-based data for cross-referencing bioactive compounds . For instance, CTD’s chemical landscape could help identify shared molecular targets (e.g., kinases or apoptosis regulators) between this compound and its analogs .

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